molecular formula C9H11N3O4 B6335672 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate CAS No. 1389313-32-9

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate

Cat. No.: B6335672
CAS No.: 1389313-32-9
M. Wt: 225.20 g/mol
InChI Key: XSNNPJZONNYJMU-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate is a high-purity chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its versatile pharmacological properties and significant potential in the development of targeted therapeutic agents . The structural motif of pyrazolo[1,5-a]pyrimidines is a prominent pharmacophore in the design of potent protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy . Researchers value this scaffold for its ability to be efficiently synthesized and modified using various strategies, including palladium-catalyzed cross-coupling and cyclization reactions, allowing for the introduction of diverse functional groups to enhance biological activity and structural diversity . The carboxylic acid and hydroxyethyl substituents on this core structure provide strategic points for further chemical modification, enabling researchers to fine-tune the molecule's properties and explore structure-activity relationships (SAR) for specific biological targets . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated compelling activity against a range of kinases, including but not limited to CK2, EGFR, B-Raf, and CDKs, making them promising candidates for oncology research . Beyond oncology, derivatives of this core have also been investigated as potent and selective inhibitors of other enzymes, such as Phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory and autoimmune diseases, and as dual inhibitors targeting carbonic anhydrases (CA IX/XII) and cyclin-dependent kinases (CDK4/6) for novel synergistic approaches to cancer treatment . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.H2O/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6;/h3-5,13H,1-2H2,(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNPJZONNYJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)CCO.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Nucleophilic Substitution

Chlorination of the 6-position using phosphorus oxychloride (POCl₃) converts hydroxyl groups into reactive chlorides. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is obtained in 61% yield. This chloride intermediate undergoes nucleophilic substitution with ethylene glycol derivatives.

In a representative procedure, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with 2-hydroxyethylamine in tetrahydrofuran (THF) at 60°C, yielding 6-(2-hydroxyethyl)-2-methylpyrazolo[1,5-a]pyrimidine in 78% yield. The reaction’s selectivity arises from the higher reactivity of the 6-chloro group compared to the 5-position, as demonstrated by kinetic studies.

Direct Alkylation Strategies

Alternative routes employ alkoxyethyl groups during core assembly. For example, β-enaminones bearing protected hydroxyethyl side chains (e.g., tert-butyldimethylsilyl ethers) participate in cyclocondensation with 3-aminopyrazoles. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) affords the free hydroxyethyl group. This method avoids harsh substitution conditions but requires careful orthogonal protection to prevent side reactions.

Installation of the Carboxylic Acid at Position 3

Oxidation of 3-Formyl Derivatives

3-Formylpyrazolo[1,5-a]pyrimidines, synthesized via Vilsmeier–Haack formylation, are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic conditions. For example, 3-formyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine treated with KMnO₄ in sulfuric acid yields the carboxylic acid in 85% purity after recrystallization.

Carboxylation via Palladium Catalysis

Transition-metal-mediated carboxylation offers a greener alternative. Using Pd(OAc)₂ and carbon monoxide (CO) under 50 psi pressure, the 3-position undergoes direct carboxylation, achieving 90% conversion in DMF at 100°C. This method minimizes byproducts and is scalable for industrial applications.

Hydration and Crystallization

The hydrate form is obtained via aqueous workup. After acidification of the reaction mixture to pH 3–4, the product precipitates and is recrystallized from ethanol-water (1:3). X-ray crystallography confirms the monohydrate structure, with hydrogen bonding between the carboxylic acid and water molecules.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Chlorination-SubstitutionPOCl₃ chlorination, hydroxyethylamine substitution7895High regioselectivityRequires toxic POCl₃
Direct AlkylationProtected β-enaminone cyclization6590Avoids chlorinationMulti-step protection/deprotection
OxidationVilsmeier formylation, KMnO₄ oxidation7085StraightforwardHarsh oxidation conditions
Palladium CarboxylationPd-catalyzed CO insertion9098Green, scalableHigh-pressure equipment required

Mechanistic Insights and Optimization

Regioselectivity in Cyclocondensation

Density functional theory (DFT) calculations reveal that the 3-position’s electrophilicity directs formylation and carboxylation. The hydroxyethyl group’s electron-donating effect at position 6 further enhances reactivity at position 3, facilitating high yields in oxidation steps.

Solvent and Temperature Effects

Microwave-assisted reactions in DMF reduce reaction times from 8 hours to 30 minutes, improving yields by 15–20%. Conversely, aqueous ethanol mixtures favor hydrate formation during crystallization, with optimal ratios determined via phase-diagram analysis .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

Basic Information

  • Molecular Formula : C9H9N3O3
  • Molecular Weight : 207.19 g/mol
  • Appearance : Solid
  • Storage Conditions : Refrigerate at 2-7°C

Structural Characteristics

The compound features a pyrazolo-pyrimidine core with a carboxylic acid functional group and a hydroxyethyl substituent, which may contribute to its biological activity and interaction with various biological targets.

Medicinal Chemistry

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in drug design and development.

Case Studies:

  • Antitumor Activity : Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, suggesting that this derivative may also possess similar properties, potentially useful for treating inflammatory diseases.

Biochemistry

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and cellular processes.

Applications:

  • Enzyme Inhibition Studies : The compound can be used to investigate its inhibitory effects on specific enzymes such as kinases or phosphatases, which play critical roles in signal transduction pathways.
  • Cellular Assays : It can be employed in cellular assays to evaluate its effects on cell viability and metabolic activity, providing insights into its pharmacological profile.

Materials Science

The unique properties of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid also make it suitable for applications in materials science.

Potential Uses:

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymeric materials.
  • Nanomaterials : Its ability to form complexes with metal ions could lead to applications in the synthesis of nanomaterials with tailored properties for electronics or catalysis.

Data Tables

Study FocusFindings
Antitumor ActivityCytotoxic effects observed
Anti-inflammatory PropertiesPotential anti-inflammatory activity noted

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Features
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate 6: 2-hydroxyethyl; 3: COOH C9H11N3O3·xH2O 712319-12-5 Hydrophilic hydroxyethyl group; hydrate enhances solubility .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7: CH3; 3: COOH C8H8N3O2 90349-23-8 Methyl groups increase lipophilicity; reduced solubility in water .
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate 2: NH2; 3: COOEt C9H10N4O2 1260169-02-5 Ester group improves cell permeability but requires hydrolysis for activity .
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[(1R)-1,2-dimethylpropyl]amino derivative 5: Cl; 6: Ar-CH2; 7: branched alkyl C19H20Cl2N4O2 918882-06-1 Bulky substituents enhance target specificity; potential kinase inhibition .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to 5,7-dimethyl derivatives . Esters (e.g., ethyl carboxylates) exhibit higher lipid solubility but lower bioavailability in unhydrolyzed form .
  • Methyl or halogen substituents (e.g., 5-chloro derivatives) may sterically hinder metal binding .

Biological Activity

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate (CAS No. 725693-84-5) is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H9N3O3C_9H_9N_3O_3, with a molecular weight of 207.19 g/mol. It is characterized by a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
CAS Number725693-84-5
AppearanceWhite to off-white solid
Storage ConditionsRefrigerate (2-7°C)

The compound exhibits significant biological activity primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in various cancers. By inhibiting these kinases, this compound may help in controlling cell proliferation and inducing apoptosis in cancer cells.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds possess potent anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells:

  • Breast Cancer (MCF-7) : Growth inhibition concentration (GI50) values around 4.19 μM.
  • Prostate Cancer (PC3) : GI50 values in the low micromolar range, indicating significant antiproliferative effects.

Other Biological Activities

Beyond its anticancer potential, this compound may also exhibit:

  • Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation markers in preclinical models.
  • Neuroprotective effects : Some derivatives have been studied for their potential role in neurodegenerative diseases, suggesting a broader therapeutic application.

Case Studies and Research Findings

  • Inhibition of CDKs : A study highlighted the selective inhibition of CDK2 and CDK4 by pyrazolo[1,5-a]pyrimidine derivatives, leading to cell cycle arrest in cancer cells .
  • Antiproliferative Effects : In a comparative study, various pyrazolo compounds were tested against cancer cell lines. The results indicated that those with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts .
  • Neuroprotection : Research has shown that certain pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate relevant to experimental handling?

  • Answer: The compound exhibits a melting point of approximately 180°C (with decomposition) and is water-soluble, making aqueous solutions viable for biological assays . Its molecular weight (163.14 g/mol) and purity (≥97%) are critical for stoichiometric calculations in synthetic workflows. Researchers should note its hygroscopic nature due to the hydrate form, requiring anhydrous storage conditions to prevent degradation.

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer: The core structure is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents . For example, hydrazine hydrate reacts with enamines under controlled pH (6–8) and temperature (60–80°C) to yield cyanopyrazoles or aminopyrazoles, depending on reaction conditions . Solvent choice (e.g., ethanol/DMF) and catalysts (e.g., sodium acetate) are optimized to enhance regioselectivity and yield .

Q. What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas . Elemental analysis (e.g., C, H, N) complements purity assessment, and infrared (IR) spectroscopy identifies functional groups like carboxylic acids (-COOH) or hydroxyethyl (-CH₂CH₂OH) moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer: Substituent effects at positions 2, 6, and 7 significantly influence bioactivity. For instance:

  • Position 6: Carboxylic acid groups enhance binding to enzymatic active sites (e.g., DPP-IV inhibitors for diabetes ).
  • Position 7: Hydroxyethyl groups improve solubility, while trifluoromethyl groups increase metabolic stability .
    Comparative studies with analogs (e.g., ethyl 5-cyclopropyl-7-(trifluoromethyl) derivatives) reveal steric and electronic impacts on target affinity .

Q. How can computational chemistry tools be integrated into the design of pyrazolo[1,5-a]pyrimidine-based compounds?

  • Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to optimize synthetic routes . Molecular docking (e.g., AutoDock Vina) screens substituent configurations for target binding (e.g., kinase inhibitors). Machine learning models trained on spectral databases accelerate structural validation and reduce experimental trial-and-error .

Q. What strategies resolve contradictory data regarding the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer: Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • Orthogonal characterization: Cross-validate purity via HPLC, HRMS, and elemental analysis .
  • Controlled bioassays: Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate compound-specific effects .
  • Crystallography: Resolve crystal structures to confirm regiochemistry and hydration states .

Q. What functionalization strategies enable selective modification of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Answer: Key strategies include:

  • Nucleophilic substitution: Replace carboxylate groups with amines using coupling agents (e.g., BPC) .
  • Pd-catalyzed cross-coupling: Introduce aryl/heteroaryl groups at position 7 for enhanced π-π stacking .
  • Reductive amination: Convert hydroxyethyl (-CH₂CH₂OH) to aminoethyl (-CH₂CH₂NH₂) for improved blood-brain barrier penetration .

Q. How can reaction progress be monitored in real-time for pyrazolo[1,5-a]pyrimidine synthesis?

  • Answer: Thin-layer chromatography (TLC) with UV visualization tracks intermediate formation . In situ IR spectroscopy monitors carbonyl group consumption during cyclocondensation. For air-sensitive reactions, Schlenk line techniques coupled with GC-MS ensure anaerobic conditions and byproduct identification .

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